molecular formula C14H14FNO4 B5205017 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B5205017
M. Wt: 279.26 g/mol
InChI Key: KSWHPHZJYZLCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as FOHCA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. FOHCA is a bicyclic compound that has a unique structure, which makes it an interesting candidate for drug development.

Mechanism of Action

The mechanism of action of 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to inhibit the activity of carbonic anhydrase IX, which is an enzyme that is overexpressed in cancer cells.
Biochemical and Physiological Effects:
3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This is important in cancer treatment, as tumors require a blood supply to grow and spread.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is that it is relatively easy to synthesize in the lab. It also exhibits potent anti-tumor and anti-bacterial activity, which makes it an interesting candidate for drug development. However, one of the limitations of 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One area of research is in the development of 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid-based drugs for the treatment of cancer and bacterial infections. Another area of research is in the optimization of the synthesis method for 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, which could lead to higher yields and lower costs. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, which could lead to the development of more effective treatments.

Synthesis Methods

3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through a multistep process involving different chemical reactions. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with ethyl chloroformate to form the intermediate product. The intermediate product is then reacted with 2,5-dimethylfuran to form 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. The overall yield of this synthesis method is around 40%, which makes it a viable method for the production of 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in the lab.

Scientific Research Applications

3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been studied extensively for its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro, and it also exhibits anti-tumor activity in vivo. 3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been studied for its potential use in the treatment of bacterial infections. It has been shown to inhibit the growth of various bacterial strains, including MRSA and E. coli.

properties

IUPAC Name

3-[(4-fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(20-9)12(11)14(18)19/h1-4,9-12H,5-6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWHPHZJYZLCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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